molecular formula C13H16N2O4 B356023 4-{4-[(Dimethylamino)carbonyl]anilino}-4-oxobutanoic acid CAS No. 941462-99-3

4-{4-[(Dimethylamino)carbonyl]anilino}-4-oxobutanoic acid

Cat. No.: B356023
CAS No.: 941462-99-3
M. Wt: 264.28g/mol
InChI Key: FIIPLDKJNZYJFV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[(Dimethylamino)carbonyl]anilino}-4-oxobutanoic acid typically involves the reaction of 4-aminobenzamide with succinic anhydride under controlled conditions. The reaction proceeds through the formation of an amide bond between the amino group of 4-aminobenzamide and the anhydride group of succinic anhydride .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis likely follows similar routes as laboratory-scale synthesis, with optimizations for larger-scale production, such as the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

4-{4-[(Dimethylamino)carbonyl]anilino}-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and alcohols can be used under acidic or basic conditions to facilitate substitution reactions.

Major Products Formed

Scientific Research Applications

4-{4-[(Dimethylamino)carbonyl]anilino}-4-oxobutanoic acid is primarily used in proteomics research. It is utilized in the study of protein interactions, protein structure, and function. The compound’s ability to form stable complexes with proteins makes it valuable in various biochemical assays and analytical techniques .

Mechanism of Action

The mechanism of action of 4-{4-[(Dimethylamino)carbonyl]anilino}-4-oxobutanoic acid involves its interaction with protein molecules. The compound can form covalent bonds with amino acid residues, leading to the stabilization of protein structures. This interaction is crucial for studying protein folding, stability, and interactions with other biomolecules .

Comparison with Similar Compounds

Similar Compounds

  • 4-{4-[(Dimethylamino)carbonyl]phenyl}-4-oxobutanoic acid
  • 4-{4-[(Dimethylamino)carbonyl]anilino}-4-oxopentanoic acid

Uniqueness

4-{4-[(Dimethylamino)carbonyl]anilino}-4-oxobutanoic acid is unique due to its specific structure, which allows it to form stable complexes with proteins. This property makes it particularly valuable in proteomics research compared to other similar compounds .

Properties

IUPAC Name

4-[4-(dimethylcarbamoyl)anilino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4/c1-15(2)13(19)9-3-5-10(6-4-9)14-11(16)7-8-12(17)18/h3-6H,7-8H2,1-2H3,(H,14,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIIPLDKJNZYJFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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